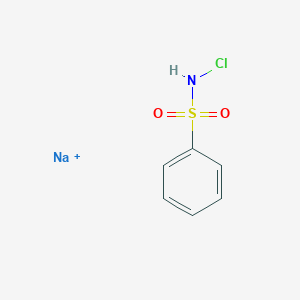

Chloramine B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medical Applications

Antiseptic and Disinfectant Properties

Chloramine B is widely recognized for its bactericidal properties. It is utilized in disinfecting drinking water and various utensils, fruits, and vegetables at concentrations around 5 ppm. Its effectiveness as a disinfectant is comparable to other agents like Presept, particularly against spores of Bacillus cereus. Studies show that while this compound allows some spore development post-treatment, Presept inhibits further growth entirely, indicating different mechanisms of action .

Case Study: Efficacy Against Bacterial Spores

A comparative study assessed the sporicidal effect of this compound against Bacillus cereus spores. The results indicated that this compound allowed partial germination after four hours, while Presept completely inhibited growth. This highlights the compound's potential for selective microbial control in clinical settings .

Water Treatment

Secondary Disinfectant in Water Distribution Systems

This compound serves as a secondary disinfectant in public water systems. It is preferred for its ability to maintain microbial control over longer distances compared to chlorine. Research has shown that chloramines reduce the formation of harmful by-products typically associated with chlorine disinfection .

| Parameter | Chlorine | This compound |

|---|---|---|

| Disinfection By-products | High | Low |

| Residual Stability | Short | Long |

| Microbial Control | Moderate | High |

Industrial Applications

Use in Dyeing and Bleaching

In the textile industry, this compound is employed for dyeing and bleaching processes. Its oxidizing properties make it suitable for treating cellular fabrics, contributing to color fixation and fabric brightening without damaging the material .

Case Study: Textile Industry Application

This compound's application in dyeing processes has been documented to improve color yield and stability in various fabrics. Its role as an oxidizing agent enhances the overall quality of dyed textiles while minimizing environmental impact compared to traditional bleaching agents .

Agricultural Uses

Seed and Grain Protection

This compound has been explored for its potential in protecting seeds and grains from microbial contamination during storage. Its application can reduce spoilage rates and enhance crop yields by maintaining seed viability .

Synthesis and Chemical Reactions

This compound is synthesized through the reaction of benzenesulfonamide with chlorine in a basic solution. This synthesis route is crucial for producing high-purity chloramine for various applications:

This reaction highlights the compound's utility in organic synthesis as an oxidizing agent and halogenator in chemical reactions .

Mécanisme D'action

Target of Action

Chloramine B, an organochlorine disinfectant, is primarily used for disinfection . It is known to interact with various targets, including bacteria and other microorganisms, making it effective in controlling their growth and spread .

Mode of Action

This compound is formed by the reaction of chlorine and ammonia . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems . It acts by disrupting the functions of the cells of microorganisms, thereby inhibiting their growth and reproduction .

Biochemical Pathways

It is known that this compound can cause a series of reactions, including piperazine ring opening/oxidation, cl-substitution, oh-substitution, desulfurization, and s−n bond cleavage during its disinfection process . These reactions can lead to the formation of disinfection by-products (DBPs), some of which have been identified .

Result of Action

The primary result of this compound’s action is the effective disinfection of various surfaces, utensils, and water . It is capable of controlling the growth and spread of various microorganisms, thereby ensuring the safety and cleanliness of the treated areas .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its disinfection capacity can be affected by the pH and temperature of the environment . Moreover, its reaction with organic matter present in the environment can lead to the formation of DBPs . Therefore, the specific conditions of its use should be carefully controlled to ensure its effectiveness and minimize potential risks.

Analyse Biochimique

Biochemical Properties

It is known to react with various biomolecules, including enzymes and proteins, in the process of disinfection . The nature of these interactions is largely dependent on the specific biomolecule involved and the conditions under which the reaction occurs.

Cellular Effects

Chloramine B is known to have significant effects on various types of cells. It is used as a disinfectant, indicating that it can kill or inhibit the growth of bacteria and other microorganisms

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It is known to be relatively stable, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

It is known to interact with enzymes and cofactors in the process of disinfection

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La chloramine B est synthétisée par réaction du benzènesulfonamide avec l'hypochlorite de sodium. La réaction se produit généralement en milieu aqueux à température contrôlée afin de garantir la stabilité du produit .

Méthodes de production industrielle

La production industrielle de la this compound implique la réaction à grande échelle du benzènesulfonamide avec l'hypochlorite de sodium dans un procédé continu. Le mélange réactionnel est ensuite filtré, et le produit est cristallisé et séché pour obtenir de la this compound pure .

Analyse Des Réactions Chimiques

Types de réactions

La chloramine B subit diverses réactions chimiques, notamment :

Substitution : Elle peut participer à des réactions de substitution nucléophile où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés avec la this compound comprennent l'iodure de potassium, le bromure de sodium et divers solvants organiques. Les réactions sont généralement réalisées dans des conditions douces pour éviter la décomposition de la this compound .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant la this compound comprennent des composés organiques halogénés, tels que les 1-iodoalcynes et les 1-bromoalcynes, qui sont des intermédiaires précieux en synthèse organique .

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets par la libération de chlore actif, qui réagit avec les nucléophiles dans les cellules microbiennes, entraînant la perturbation des fonctions cellulaires et la mort cellulaire finale . Les cibles moléculaires comprennent les protéines, les acides nucléiques et les membranes cellulaires, qui sont oxydées par le chlore actif .

Comparaison Avec Des Composés Similaires

La chloramine B est souvent comparée à d'autres chloramines, telles que la monochloramine, la dichloramine et la trichloramine. Bien que tous ces composés contiennent du chlore et de l'azote, la this compound est unique en raison de sa stabilité et de sa teneur plus élevée en chlore actif . Des composés similaires comprennent :

Monochloramine (NH2Cl) : Utilisée comme désinfectant dans le traitement de l'eau.

Dichloramine (NHCl2) : Moins stable et utilisée dans des applications de désinfection spécifiques.

Trichloramine (NCl3) : Connue pour sa forte odeur et utilisée dans la désinfection des piscines.

La this compound se distingue par sa polyvalence et son efficacité dans divers processus de désinfection et d'oxydation, ce qui en fait un composé précieux dans plusieurs domaines.

Activité Biologique

Chloramine B (CAB), chemically known as sodium N-chlorobenzenesulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications in various studies.

This compound is a chlorinated compound that acts as a strong oxidizing agent. Its mechanism of action primarily involves the oxidation of biological molecules, including proteins and nucleic acids. This property enables it to exhibit significant antimicrobial activity against a range of pathogens.

- Oxidation Reactions : CAB can oxidize amino acids and other biomolecules in acidic conditions. Studies have shown that it effectively oxidizes tetracaine hydrochloride, demonstrating its utility in pharmaceutical applications .

- Disinfection Properties : this compound is used as a disinfectant due to its ability to inactivate bacteria, viruses, and protozoa. It provides longer-lasting disinfection compared to traditional chlorine treatments .

Antimicrobial Activity

This compound has been extensively studied for its antibacterial properties. It exhibits varying degrees of effectiveness against different bacterial strains:

- Gram-positive bacteria : CAB shows potent activity against Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate its efficacy in preventing bacterial growth .

- Gram-negative bacteria : While less effective than against Gram-positive bacteria, CAB still demonstrates significant antibacterial activity against certain Gram-negative strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | High |

| Bacillus subtilis | 5 | Very High |

| Escherichia coli | 50 | Moderate |

| Pseudomonas aeruginosa | 100 | Low |

Case Studies and Research Findings

Numerous studies have highlighted the biological activity of this compound:

- Kinetic Studies : Research has demonstrated the kinetics of CAB oxidation reactions, revealing insights into its reactivity with various substrates under different conditions . For instance, CAB was shown to effectively oxidize levetiracetam in acidic media, providing valuable data for pharmaceutical applications.

- Immunotoxicology : A study assessing the immunological effects of chloramines indicated minimal toxicity at concentrations used for disinfection. In female B6C3F1 mice exposed to chloramines in drinking water, no significant immunotoxic effects were observed .

- Carcinogenicity Studies : Long-term exposure studies have raised concerns about potential carcinogenic effects. In one study involving rats, increased incidences of mononuclear cell leukemia were noted at higher doses of chloramine treatment . However, overall survival rates did not significantly differ from control groups.

Propriétés

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-16-0 (Parent) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041763 | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

127-52-6 | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-173 °C | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloramine B primarily used for?

A1: this compound is primarily recognized for its disinfectant and antiseptic properties. It's commonly used to eliminate bacteria, fungi, and viruses on surfaces and medical equipment. [, , , , , ]

Q2: How does this compound exert its antimicrobial effect?

A2: While the exact mechanism is complex, research suggests this compound disrupts microbial cell walls and interferes with essential cellular enzymes, ultimately leading to cell death. [, , ]

Q3: Are there bacteria that show resistance to this compound?

A3: Yes, studies have identified strains of bacteria, including Staphylococcus aureus and Escherichia coli, that exhibit resistance to this compound, potentially posing challenges in infection control. [, , ]

Q4: What influences the effectiveness of this compound against biofilms?

A5: The presence of organic matter can significantly reduce the efficacy of this compound against bacterial biofilms. This protective effect highlights the importance of proper cleaning before disinfection. []

Q5: What is the chemical structure of this compound?

A6: this compound is an N-chloro compound with the chemical name N-chlorobenzenesulfonamide sodium salt. []

Q6: What is the molecular formula and weight of this compound?

A7: Its molecular formula is C6H5ClNNaO2S, and its molecular weight is 213.62 g/mol. []

Q7: Can you elaborate on the use of this compound in organic synthesis?

A9: this compound is a versatile reagent in organic synthesis. For instance, it can be used to synthesize oligoguanidines, which have shown promising antimicrobial activity, and it has also been explored as a chlorinating agent for various substrates. [, ]

Q8: How does this compound react in acidic solutions?

A10: In acidic solutions, this compound can act as an oxidizing agent. Studies have investigated its kinetics and mechanism in oxidizing alcohols like geraniol and benzyl alcohol, providing insights into its reactivity. []

Q9: How does the antimicrobial activity of this compound compare to other disinfectants?

A11: Studies suggest the efficacy of this compound varies depending on the microorganism and conditions. For example, it has shown comparable or higher efficacy than peracetic acid and lactic acid against certain E. coli strains. [, ]

Q10: Has this compound been investigated for its potential in specific applications, such as fish preservation?

A12: Yes, research on germicidal ices for fish preservation found that ice containing this compound effectively delayed spoilage, indicating its potential in food preservation. []

Q11: Are there alternative chlorinating agents to this compound in industrial applications?

A13: Yes, the footwear industry is exploring water-based chlorinating agents like sodium dichloroisocyanurate (DCI) as alternatives to solvent-based this compound treatments to enhance adhesion in manufacturing processes. []

Q12: What is known about the toxicity of this compound?

A14: Studies indicate that high concentrations and acidic solutions of this compound can be toxic. Neutralizing the solution significantly reduces its toxicity, making it comparable to other common disinfectants like chloramine T. []

Q13: Are there any environmental concerns associated with using this compound?

A15: While this compound is an effective disinfectant, responsible use and disposal are crucial to minimize potential environmental impacts. Research is ongoing to identify and mitigate any negative effects and develop sustainable waste management strategies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.